

Application Note: Monitoring GPR35 Activation using a β-Arrestin Recruitment Assay

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Compound of Interest		
Compound Name:	GPR35 agonist 2	
Cat. No.:	B10855115	Get Quote

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Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer.[1][2][3] As a therapeutic target, understanding its activation and signaling is crucial. GPR35 activation initiates intracellular signaling through both G protein-dependent and independent pathways. Notably, GPR35 couples to G α 13, leading to the activation of the RhoA signaling cascade.[2][4][5] Concurrently, agonist binding also promotes the recruitment of β -arrestin-2, a key event in receptor desensitization, internalization, and G protein-independent signaling.[1][4][5] The recruitment of β -arrestin provides a robust and direct measure of receptor activation, making it an ideal readout for high-throughput screening and compound characterization.

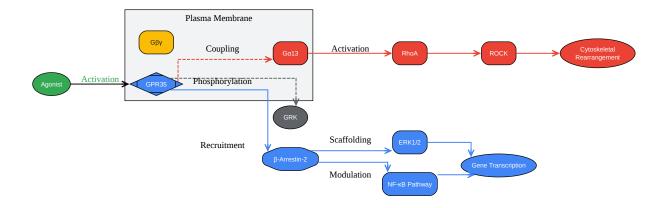
This application note provides a detailed protocol for a β -arrestin recruitment assay to monitor GPR35 activation using the PathHunter® technology from DiscoverX. This assay is based on enzyme fragment complementation (EFC), offering a sensitive and quantitative method to assess agonist-induced GPR35- β -arrestin interaction.

GPR35 Signaling Pathways

Upon agonist binding, GPR35 undergoes a conformational change that facilitates the activation of two primary signaling pathways:



- Gα13-Mediated Signaling: The activated GPR35 couples to the Gα13 subunit of heterotrimeric G proteins. This leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA influences a variety of cellular processes, including cytoskeletal rearrangement, cell migration, and proliferation.[2]
- β-Arrestin-Mediated Signaling: Agonist-induced phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs) creates a binding site for β-arrestin-2. The recruitment of β-arrestin-2 to the receptor sterically hinders further G protein coupling, leading to signal desensitization.[6] Furthermore, β-arrestin-2 acts as a scaffold protein, initiating G protein-independent signaling cascades, including the activation of extracellular signal-regulated kinases 1/2 (ERK1/2) and the modulation of the NF-κB pathway.[1][3]



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GPR35 Signaling Pathways



Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

This protocol is adapted for the PathHunter® CHO-K1 GPR35 β -Arrestin cell line.

Principle of the Assay

The PathHunter® β -arrestin assay utilizes enzyme fragment complementation (EFC) technology.[7][8] The GPR35 receptor is tagged with a small enzyme donor fragment (ProLinkTM, PK), and β -arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment of β -galactosidase. Upon agonist-induced recruitment of β -arrestin-EA to the GPCR-PK, the two fragments are brought into proximity, forcing their complementation and forming an active β -galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a chemiluminescent substrate, with the resulting signal being directly proportional to the extent of β -arrestin recruitment.[8][9]

Materials and Reagents



Material/Reagent	Vendor	Catalog Number (Example)
PathHunter® CHO-K1 GPR35 β-Arrestin Cells	DiscoverX	93-0355C2
PathHunter® Detection Kit	DiscoverX	93-0001
Cell Plating Reagent 2	DiscoverX	93-0563R2A
Dulbecco's Modified Eagle Medium (DMEM)	Gibco	11965092
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122
384-well white, solid-bottom assay plates	Corning	3570
Reference Agonist (e.g., Zaprinast)	Sigma-Aldrich	Z0878
Test Compounds	-	-
DMSO	Sigma-Aldrich	D2650

Cell Culture and Plating

- Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- For the assay, harvest cells and resuspend them in Cell Plating Reagent 2 at a concentration of 250,000 cells/mL.[10]
- Dispense 20 μL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).[10][11]
- Incubate the plate overnight at 37°C with 5% CO2.

Compound Preparation and Addition

Prepare a stock solution of the reference agonist and test compounds in DMSO.



- Perform serial dilutions of the compounds in an appropriate assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA) to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.[9][10]
- Add 5 µL of the diluted compounds to the respective wells of the cell plate.

Incubation and Signal Detection

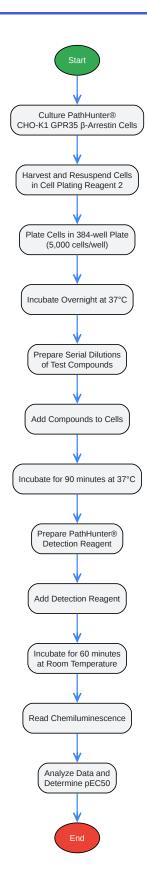
- Incubate the plate for 90 minutes at 37°C.[10]
- Prepare the PathHunter® detection reagent according to the manufacturer's instructions by mixing the Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer.
- Add 25 μL of the detection reagent to each well.
- Incubate the plate at room temperature for 60 minutes in the dark.
- Measure the chemiluminescent signal using a standard plate reader.

Data Analysis

- Plot the relative light units (RLU) against the logarithm of the agonist concentration.
- Normalize the data to the response of a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).
- Fit the concentration-response data to a four-parameter logistic equation to determine the pEC50 (negative logarithm of the half-maximal effective concentration).

Experimental Workflow





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Experimental Workflow



Quantitative Data Summary

The following table summarizes the potency (pEC50) of various known GPR35 agonists in β -arrestin recruitment assays as reported in the literature.

Agonist	Human GPR35 pEC50	Rat GPR35 pEC50	Reference(s)
Zaprinast	5.76 - 6.0	7.2 - 7.5	[4],[5]
Kynurenic Acid (KYNA)	3.89 - 4.5	5.8 - 6.2	[4],[5]
Pamoic Acid	~5.5	Inactive	[3]
Dicumarol	~5.8	~5.7	[3]
Cromolyn Disodium	~5.2	~5.3	[3]
Luteolin	Inactive	~6.5	[3]
Niflumic Acid	~5.0	Inactive	[3]

Note: pEC50 values can vary depending on the specific assay conditions and cell line used. The data presented here are for comparative purposes.

Conclusion

The β-arrestin recruitment assay is a highly suitable method for studying the pharmacology of GPR35.[4][5] It provides a direct and quantitative measure of receptor activation, making it a valuable tool for identifying and characterizing novel GPR35 agonists and antagonists. The PathHunter® technology offers a streamlined and robust platform for performing these assays in a high-throughput format, facilitating drug discovery efforts targeting this important receptor.

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